molecular formula C19H22N4OS B12249466 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole

Cat. No.: B12249466
M. Wt: 354.5 g/mol
InChI Key: PGWLXWREKNTYLX-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring . This intermediate is then reacted with piperidine and subsequently with 4,6-dimethyl-1,3-benzothiazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole is unique due to its combination of the oxadiazole, piperidine, and benzothiazole rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler oxadiazole derivatives.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H22N4OS/c1-11-9-12(2)16-15(10-11)25-19(20-16)23-7-5-14(6-8-23)18-22-21-17(24-18)13-3-4-13/h9-10,13-14H,3-8H2,1-2H3

InChI Key

PGWLXWREKNTYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5)C

Origin of Product

United States

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